molecular formula C6H12O<br>C6H12O<br>C4H9COCH3 B7766540 2-Hexanone CAS No. 30637-87-7

2-Hexanone

Cat. No.: B7766540
CAS No.: 30637-87-7
M. Wt: 100.16 g/mol
InChI Key: QQZOPKMRPOGIEB-UHFFFAOYSA-N
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Description

2-Hexanone, also known as methyl butyl ketone, is a simple ketone with the chemical formula C₆H₁₂O. It is a clear, colorless liquid with a strong, acetone-like odor. This compound is widely used in organic chemistry and various industrial applications due to its solvent properties .

Chemical Reactions Analysis

2-Hexanone undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and alcohols. The major products formed from these reactions are carboxylic acids, alcohols, and substituted ketones .

Scientific Research Applications

2-Hexanone has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Hexanone involves its interaction with various molecular targets and pathways. It is absorbed through the lungs, orally, and dermally. Once inside the body, it is metabolized to 2,5-hexanedione, which is neurotoxic. This metabolite can cause neurotoxic effects by interfering with the normal function of neurons .

Comparison with Similar Compounds

2-Hexanone is similar to other ketones such as 2-pentanone and 2-heptanone. it is unique due to its specific solvent properties and its use in various industrial applications. Similar compounds include:

This compound stands out due to its balance of volatility and solvent power, making it suitable for a wide range of applications.

Properties

IUPAC Name

hexan-2-one
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InChI

InChI=1S/C6H12O/c1-3-4-5-6(2)7/h3-5H2,1-2H3
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InChI Key

QQZOPKMRPOGIEB-UHFFFAOYSA-N
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Canonical SMILES

CCCCC(=O)C
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Molecular Formula

C6H12O, Array
Record name METHYL BUTYL KETONE
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DSSTOX Substance ID

DTXSID0022068
Record name 2-Hexanone
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Molecular Weight

100.16 g/mol
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Physical Description

Methyl butyl ketone appears as a clear colorless liquid. Flash point 95 °F. Less dense than water. Vapors heavier than air., Colorless liquid with an acetone-like odor; [NIOSH], Liquid, COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR., Colorless liquid with an acetone-like odor.
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Boiling Point

261 °F at 760 mmHg (NTP, 1992), 127.2 °C, 127.60 °C. @ 760.00 mm Hg, 126-128 °C, 262 °F
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Flash Point

73 °F (NTP, 1992), 75 ° F, 25 °C (closed cup), 95 °F (open cup), 77 °F (25 °C) (Closed cup), 23 °C c.c., 73 °F, 77 °F
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Solubility

10 to 50 mg/mL at 72 °F (NTP, 1992), 1.4 wt% in water at 20 °C, Sol in acetone; miscible in ethanol and ether, In water, 1.72X10+4 mg/L at 20 °C, 17.5 mg/mL at 20 °C, Solubility in water, g/100ml at 20 °C: 1.4, 2%
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Density

0.812 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.830 at 20 °C/20 °C, Relative density (water = 1): 0.8, 0.812, 0.81
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Vapor Density

3.45 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 3.5 (Air = 1), Relative vapor density (air = 1): 3.5, 3.45
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Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.

Vapor Pressure

2 mmHg at 68 °F ; 3.8 mmHg at 77 °F (NTP, 1992), 11.6 [mmHg], 11.6 mm Hg at 25 °C, Vapor pressure, kPa at 20 °C: 0.36, 11 mmHg
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Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.
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Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
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Mechanism of Action

The mechanism of acute MnBK toxicity is by progressive depression of the CNS resulting in coma and cardiorespiratory failure. The mechanism(s) associated with subchronic and chronic toxicity are associated with significant binding of MnBK metabolites to axonal protein ..., n-Hexane and 2-hexanone... are metabolized by the liver to a common toxic metabolite, 2,5-hexanedione, which is a direct neurotoxin. An apparent high degree of specificity exists for the toxic effect of this compound, as related metabolites of similar solvents have no similar toxicity. 2,5-hexanedione is a gamma-diketone. Other diketones (alpha, beta, delta) do not produce neurotoxicity. The proposed mechanisms of action have been reviewed. Current evidence supports the concept that adducts are formed which lead to cross-linkages between neurofilaments. These cross-linkages lead to the axonal swellings seen on microscopy and, ultimately, to distal degeneration of the nerve., The omega-1 oxidation of the carbon chain /of methyl n-butyl ketone/ results ultimately in the gamma-diketone, 2,5-hexanedione (HD) ... /which/ react with amino groups in all tissues to form pyrroles ... Pyrrole derivatization is not sufficient to produce the neurofilamentous swellings; pyrrole oxidation, followed by nucleophilic attack and neurofilament cross-link, seems to be necessary for neurotoxicity.
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Color/Form

Colorless liquid

CAS No.

591-78-6
Record name METHYL BUTYL KETONE
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Record name 2-Hexanone
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Record name 2-Hexanone
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Record name METHYL-N-BUTYL KETONE
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Record name 2-HEXANONE
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Record name 2-HEXANONE
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Record name 2-HEXANONE (METHYL N-BUTYL KETONE; METHYL BUTYL KETONE)
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Melting Point

-71 °F (NTP, 1992), -55.5 °C, -57 °C, -71 °F
Record name METHYL BUTYL KETONE
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Record name 2-Oxohexane
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Record name 2-HEXANONE
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Record name 2-HEXANONE (METHYL N-BUTYL KETONE; METHYL BUTYL KETONE)
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Record name 2-Hexanone
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of 2-hexanone?

A1: this compound has the molecular formula C6H12O and a molecular weight of 100.16 g/mol.

Q2: What spectroscopic techniques are useful for identifying and characterizing this compound?

A2: Researchers commonly utilize Gas Chromatography-Mass Spectrometry (GC-MS) [, , ], Infrared Spectroscopy (IR) [, ], and Nuclear Magnetic Resonance (NMR) spectroscopy [, ] to identify and characterize this compound.

Q3: Are there any unique spectroscopic features associated with this compound?

A3: Yes, the laser-flash photolysis of this compound allows for the direct detection of the triplet 1,4-biradical. This transient species exhibits characteristic absorption maxima at 250 nm and 320 nm. []

Q4: How is this compound employed in the study of insect behavior?

A4: this compound is known to be emitted by cereal grains and acts as a repellent to adult granary weevils (Sitophilus granarius). Research indicates its potential use in integrated pest management programs due to its ability to disrupt insect orientation towards food sources. []

Q5: Can this compound attract insects?

A5: Yes, field bioassays have demonstrated that this compound acts as an attractant for certain Cerambycid beetle species, including Calydon submetallicum. This suggests that this compound might be a component of the aggregation pheromone system for these beetles. []

Q6: Is this compound used in chemical synthesis?

A6: Yes, this compound serves as a starting material for the synthesis of various compounds. For example, it can be converted to 6-hydroxy-2-hexanone, a precursor in the synthesis of the sex pheromone compound of Conopomorpha cramerella. []

Q7: Can this compound be used in extraction processes?

A7: Yes, research has investigated the potential of this compound as an extraction agent for acetic acid from aqueous solutions. Liquid-liquid equilibria studies at different temperatures help assess its effectiveness and limitations in such applications. []

Q8: What is the role of this compound in atmospheric chemistry?

A8: this compound, released into the atmosphere through various sources, undergoes reactions with atmospheric oxidants like hydroxyl radicals (OH). Kinetic studies provide insights into the rate and temperature dependence of these reactions, which are crucial for modeling atmospheric processes and air quality. [, ]

Q9: Is this compound considered a toxic compound?

A9: Yes, this compound is a metabolite of n-hexane, a neurotoxic industrial solvent. Studies have shown that this compound itself can contribute to the development of peripheral neuropathy. []

Q10: How is this compound metabolized in the body?

A10: this compound is further metabolized to 2,5-hexanedione, a highly neurotoxic compound. Research suggests that modifications to the polysubstrate monooxygenase system (P-450) by ketones like this compound may play a role in the potentiation of chloroform-induced hepatotoxicity. [, ]

Q11: What are the analytical methods used to detect and quantify this compound and its metabolites in biological samples?

A11: Several methods are employed, including GC-MS [] and LC-MS techniques, particularly for analyzing conjugated metabolites like glucuronides in urine samples. [, ]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.